Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester
Overview
Description
Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring system with an imine group and a carboxylic acid ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the imine and ester functionalities. One common synthetic route includes the condensation of naphthalene-1,4-dione with an amine, followed by esterification with tert-butyl alcohol under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dione derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The ester group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester: This compound has a similar structure but includes a nitro group, which can significantly alter its chemical and biological properties.
Naphthalen-1,4-dione derivatives: These compounds lack the imine group and have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZRAGNIAZODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503559 | |
Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-28-3 | |
Record name | 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5176-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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